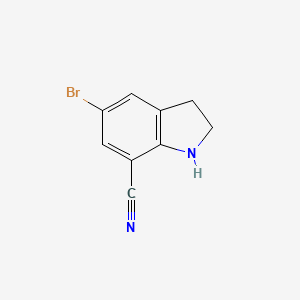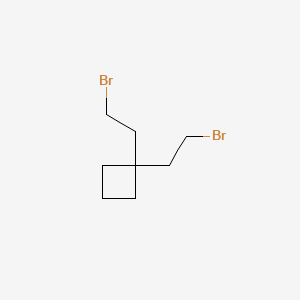
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide is a compound that belongs to the class of aminopyrimidines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide typically involves the reaction of 5-aminopyrimidine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The aminopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- N-(5-aminopyrimidin-2-yl)-3-bromobenzamide
- N-(5-aminopyrimidin-2-yl)-3-fluorobenzamide
- N-(5-aminopyrimidin-2-yl)-3-methylbenzamide
Uniqueness
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine, fluorine, or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
属性
分子式 |
C11H9ClN4O |
|---|---|
分子量 |
248.67 g/mol |
IUPAC 名称 |
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-2-7(4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,13H2,(H,14,15,16,17) |
InChI 键 |
GATOUIOTLPTFPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)





![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)


